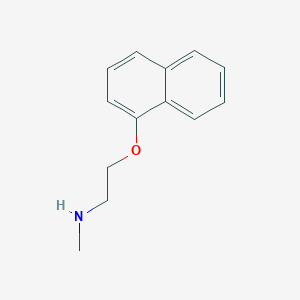

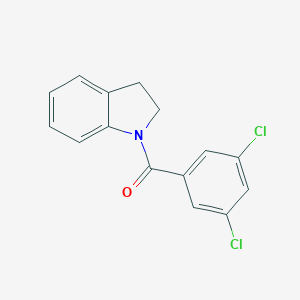

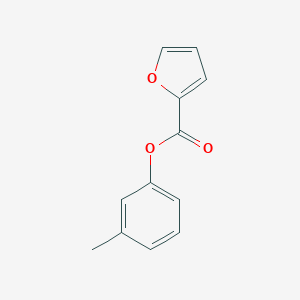

![molecular formula C8H6N2O2 B182506 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 22288-66-0](/img/structure/B182506.png)

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Overview

Description

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a chemical compound that has been studied for its potential anti-cervical cancer properties . It has a molecular weight of 139.1982 .

Synthesis Analysis

The compound has been synthesized in a convergent multicomponent process . The newly synthesized compounds were characterized on the basis of spectral (FT-IR, H, 13 C NMR, Mass spectral) analyses .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using spectral analysis and molecular modeling .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly in the context of its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed, particularly in the context of its synthesis .Mechanism of Action

Target of Action

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a nitrogen-containing bicyclic heterocycle that has been shown to have a wide range of biological activities Similar compounds have been found to interact with various targets such as tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It’s known that pyrido[1,2-a]pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in inflammation and cancer .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities such as antipsychotic, tranquilizer, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial falcipain-2 inhibitor, and spinal muscular atrophy (sma) drug activities .

Advantages and Limitations for Lab Experiments

Allopurinol has several advantages as a research tool, including its well-established mechanism of action and its availability as a commercial drug. However, there are also some limitations to its use in lab experiments. For example, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione can have off-target effects on other enzymes and pathways, and its effectiveness can be influenced by factors such as diet and genetics.

Future Directions

There are several potential future directions for research on 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. These include its use in combination with other drugs for the treatment of gout and hyperuricemia, its potential applications in the treatment of cardiovascular disease and cancer, and its use as a research tool to study the role of uric acid in various physiological processes. Additionally, there is ongoing research on the development of new xanthine oxidase inhibitors that may have improved efficacy and fewer side effects compared to this compound.

Scientific Research Applications

Allopurinol has been used in various scientific research studies due to its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. Uric acid is a waste product of purine metabolism that can accumulate in the body and cause gout, a painful inflammatory arthritis. By inhibiting xanthine oxidase, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione can reduce the levels of uric acid in the body and prevent gout attacks.

properties

IUPAC Name |

pyrido[1,2-a]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMFOBIBWGLUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C=CC=CN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294014 | |

| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22288-66-0 | |

| Record name | 22288-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to obtain 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?

A: Researchers have successfully synthesized this compound derivatives using multicomponent reactions. For instance, one approach involves reacting this compound with 2-naphthol and p-nitrobenzaldehyde. [] Another study utilized a convergent multicomponent synthesis approach, although specific details on the reactants were not provided. []

Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A: Commonly employed spectroscopic techniques include UV-Vis, IR, NMR (both 1H and 13C), and mass spectrometry. These methods help confirm the structure and analyze the compound's properties. [, ] For example, X-ray crystallography provided insights into the crystal structures of dihydro-1,5,5-trimethyl-3-(3-phenylpropyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione and its photocyclization product, which contains the this compound core structure. []

Q3: Have computational chemistry methods been used to study this compound derivatives?

A: Yes, researchers have employed computational chemistry techniques such as Hartree-Fock (HF) calculations using the Lan2DZ basis set. These studies provided valuable information regarding the molecule's polarizability, hyperpolarizabilities, molecular orbital characteristics (HOMO-LUMO energies), and vibrational frequencies. [] Additionally, molecular modeling and docking studies have been performed, suggesting potential applications in specific areas like anti-cancer drug development. []

Q4: Are there any known biological activities associated with this compound derivatives?

A: While specific mechanisms are still under investigation, studies indicate that some this compound derivatives demonstrate promising activities. For example, certain derivatives exhibit potential as anti-cervical cancer agents [] and as urease inhibitors. [] These findings highlight the potential of this scaffold for further exploration in medicinal chemistry.

Q5: How does the structure of this compound relate to its photochemical reactivity?

A: Research suggests that the presence of a phenylalkyl group attached to the nitrogen of the pyrimidine ring in thiobarbiturates (structurally related to this compound) can lead to photocyclization reactions. Specifically, upon irradiation, these compounds undergo a Norrish type II reaction, resulting in the formation of bicyclic fused pyrimidine derivatives containing the this compound core. This highlights the influence of specific structural features on the molecule's photochemical behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.